molecular formula C13H17N B14064853 1-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine CAS No. 114272-37-6

1-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine

Cat. No.: B14064853
CAS No.: 114272-37-6
M. Wt: 187.28 g/mol
InChI Key: LFSLWRVQZFIQLD-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine is a chemical compound that features a pyrrolidine ring attached to a 2,3-dihydro-1H-inden-5-yl group This compound is of interest due to its unique structure, which combines the properties of both the pyrrolidine and indene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydro-1H-indene with pyrrolidine in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions, with the use of a solvent such as toluene or ethanol to facilitate the reaction. The product is then purified through standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of automated purification systems can streamline the isolation and purification process, making it more efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

1-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone: This compound shares a similar indene and pyrrolidine structure but includes an additional phenyl group.

    3-(2,3-Dihydro-1H-inden-5-yloxy)pyrrolidine: This compound features an ether linkage between the indene and pyrrolidine moieties.

Uniqueness

1-(2,3-Dihydro-1H-inden-5-yl)pyrrolidine is unique due to its specific combination of the indene and pyrrolidine structures. This unique structure allows it to participate in a variety of chemical reactions and interact with different biological targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

114272-37-6

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)pyrrolidine

InChI

InChI=1S/C13H17N/c1-2-9-14(8-1)13-7-6-11-4-3-5-12(11)10-13/h6-7,10H,1-5,8-9H2

InChI Key

LFSLWRVQZFIQLD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC3=C(CCC3)C=C2

Origin of Product

United States

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